1-[4-(pyrimidin-2-yl)piperazin-1-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one
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Overview
Description
1-[4-(pyrimidin-2-yl)piperazin-1-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C17H24N6O and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.20115941 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
The compound acts as an antagonist of the α2-adrenergic receptor This compound also acts, to a much lesser extent, as a partial agonist of the 5-HT1A receptor , which is involved in several biological and neurological processes.
Biochemical Pathways
Given its antagonistic action on the α2-adrenergic receptor, it can be inferred that it may influencenoradrenergic neurotransmission
Pharmacokinetics
It is known that similar compounds are metabolized in the liver and excreted in the urine .
Result of Action
The antagonistic action of this compound on the α2-adrenergic receptor can result in increased release of norepinephrine, leading to heightened alertness, arousal, and reaction to stress . As a partial agonist of the 5-HT1A receptor, it may also have anxiolytic (anti-anxiety) effects .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other piperazine derivatives, it may interact with various enzymes and proteins . The nature of these interactions could be either inhibitory or stimulatory, depending on the specific biomolecule involved .
Cellular Effects
It may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Biological Activity
The compound 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, examining various studies, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C12H16N4O
- Molecular Weight : 232.29 g/mol
- InChIKey : GPZUTLVTGOAIQP-UHFFFAOYSA-N
Structural Representation
The compound consists of a piperazine ring substituted with a pyrimidine moiety and a pyrazole group, which is known for imparting various biological activities. The structural features are crucial for its interaction with biological targets.
Pharmacological Profile
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures demonstrated IC50 values in the nanomolar range against various cancer cell lines .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as phosphoinositide 3-kinase (PI3K), which is crucial in signaling pathways related to cell growth and survival .
- Receptor Modulation : Interaction with various receptors can alter cellular responses, contributing to its therapeutic effects.
Case Study 1: Anticancer Activity
A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and tested their inhibitory effects on PI3K isoforms. The most potent derivative exhibited an IC50 value of 18 nM against PI3Kδ, indicating strong anticancer potential .
Case Study 2: Anti-inflammatory Properties
In vivo studies evaluated the anti-inflammatory effects of related pyrazole compounds using a carrageenan-induced rat paw edema model. Certain derivatives demonstrated up to 85% inhibition of TNF-α at 10 µM concentration, suggesting significant anti-inflammatory activity .
Case Study 3: Antimicrobial Efficacy
A series of pyrazole derivatives were tested against multiple bacterial strains. One compound showed promising results with a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Summary of Biological Activities
Activity Type | Mechanism of Action | Key Findings |
---|---|---|
Anticancer | PI3K inhibition | IC50 = 18 nM against PI3Kδ |
Anti-inflammatory | Cytokine inhibition | Up to 85% TNF-α inhibition at 10 µM |
Antimicrobial | Bacterial inhibition | MIC comparable to standard antibiotics |
Properties
IUPAC Name |
1-(4-pyrimidin-2-ylpiperazin-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-13-15(14(2)21(3)20-13)5-6-16(24)22-9-11-23(12-10-22)17-18-7-4-8-19-17/h4,7-8H,5-6,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGIZOOPLUYPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.